molecular formula C21H25ClN2NaO4S B000884 Tianeptine sodium CAS No. 30123-17-2

Tianeptine sodium

Cat. No.: B000884
CAS No.: 30123-17-2
M. Wt: 459.9 g/mol
InChI Key: UDFCCNYPCCUJOO-UHFFFAOYSA-N
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Description

Tianeptine sodium is a tricyclic antidepressant primarily used to treat major depressive disorder. Unlike typical antidepressants that inhibit serotonin reuptake, this compound acts as a selective serotonin reuptake enhancer. It is marketed under various brand names, including Stablon, Coaxil, and Tatinol .

Mechanism of Action

Target of Action

Tianeptine Sodium primarily targets the serotonin transporter (SERT) . It also acts as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This unique mechanism of action distinguishes Tianeptine from typical tricyclic antidepressants .

Mode of Action

This compound’s interaction with its targets leads to a variety of changes. It stimulates the uptake of serotonin in rat brain synaptosomes and rat and human platelets, increasing 5-hydroxyindoleacetic acid (5-HIAA) levels in cerebral tissue and plasma . At higher doses, Tianeptine starts affecting dopamine levels in addition to serotonin . This can contribute to addictive behavior by changing neural connectivity to reinforce an activity that brings feelings of pleasure and euphoria .

Biochemical Pathways

This compound modulates several biochemical pathways. It appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . This compound also influences gamma aminobutyric acid (GABA), myo-inositol, cholesterol, and fatty acid metabolism .

Pharmacokinetics

This compound has a bioavailability of 99% . It is metabolized in the liver by β-oxidation . The elimination half-life of this compound is between 2.5 to 3 hours . It is excreted via urine (65%) and feces (15%) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily antidepressant and anxiolytic . It shows efficacy against serious depressive episodes (major depression), comparable to amitriptyline, imipramine, and fluoxetine, but with significantly fewer side effects . It carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks .

Biochemical Analysis

Biochemical Properties

Tianeptine sodium interacts with various enzymes, proteins, and other biomolecules. It has been found to act as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This may explain part of its antidepressant and anxiolytic effects . It is thought that this compound also modulates glutamate receptors, which may also explain its antidepressant/anxiolytic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prevent and reverse stress-induced glucocorticoid-mediated dendritic atrophy in CA3 pyramidal neurons in the hippocampus and stress-induced increases in dendritic length and branching in the amygdala .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects . Additionally, this compound is thought to modulate glutamate receptors, which could also contribute to its antidepressant/anxiolytic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that this compound has a comparatively favourable pharmacokinetic profile . It is not subject to first-pass hepatic metabolism, has high bioavailability and limited distribution, and is rapidly eliminated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, this compound showed lasting antiallodynic effects in a mouse model of neuropathic pain .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively metabolized, and beta-oxidation of the amino acid side chain is the major route of biotransformation for this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a high bioavailability and limited distribution . The average tianeptine volume of distribution at steady state was reported to be 2.03 L/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tianeptine sodium can be synthesized by reacting tianeptine acid with sodium hydroxide. The process involves dissolving tianeptine acid in deionized water, followed by the addition of an aqueous sodium hydroxide solution. The mixture is then heated and stirred until a clear solution is obtained. The solution is filtered and dried to yield this compound as a white powder .

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained through spray drying or other drying techniques to produce a fine powder suitable for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

Tianeptine sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

    Amitriptyline: A tricyclic antidepressant that inhibits serotonin and norepinephrine reuptake.

    Imipramine: Another tricyclic antidepressant with similar mechanisms to amitriptyline.

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.

Uniqueness: Tianeptine sodium is unique among antidepressants due to its dual mechanism of action as a serotonin reuptake enhancer and μ-opioid receptor agonist. This combination of effects is not seen in other tricyclic antidepressants or SSRIs, making this compound a distinctive option for treating depression and anxiety .

Properties

CAS No.

30123-17-2

Molecular Formula

C21H25ClN2NaO4S

Molecular Weight

459.9 g/mol

IUPAC Name

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate

InChI

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);

InChI Key

UDFCCNYPCCUJOO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na]

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

54317-11-2
169293-32-7
30123-17-2

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

66981-73-5 (Parent)
72797-41-2 (Parent)

Synonyms

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid
coaxil
Stablon
tianeptine
tianeptine, (+-)-isomer
tianeptine, monosodium salt
tianeptine, monosodium salt, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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